molecular formula C9H7IN2 B2650685 3-Iodo-4-methyl-1,8-naphthyridine CAS No. 2472671-95-5

3-Iodo-4-methyl-1,8-naphthyridine

Cat. No.: B2650685
CAS No.: 2472671-95-5
M. Wt: 270.073
InChI Key: IOFNQHZRGGYNJN-UHFFFAOYSA-N
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Description

3-Iodo-4-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.

Future Directions

The future directions in the research and development of 3-Iodo-4-methyl-1,8-naphthyridine and similar compounds could involve further exploration of their synthesis methods, reactivity, and potential applications. Given the biological activities of 1,8-naphthyridine derivatives, there could be potential for further investigation into their medicinal chemistry applications .

Preparation Methods

The synthesis of 3-Iodo-4-methyl-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the electrophilic cyclization of 2-aminonicotinaldehyde with iodine sources such as iodine (I2), N-iodosuccinimide (NIS), or iodine monochloride (ICl). This reaction proceeds under mild conditions and yields high overall efficiency . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under an air atmosphere .

Chemical Reactions Analysis

3-Iodo-4-methyl-1,8-naphthyridine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Iodo-4-methyl-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, derivatives of naphthyridines, such as nalidixic acid, inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . This inhibition leads to the formation of cleavage complexes, ultimately blocking bacterial DNA replication and exerting antimicrobial effects.

Comparison with Similar Compounds

3-Iodo-4-methyl-1,8-naphthyridine can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.

Properties

IUPAC Name

3-iodo-4-methyl-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFNQHZRGGYNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=NC=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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